Cas no 491-05-4 (3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol)

3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol is a cyclic terpene alcohol with potential applications in fragrance and flavor formulations due to its structural similarity to other naturally occurring terpenoids. Its unsaturated cyclohexenol core and isopropenyl substituent contribute to its reactivity, making it a versatile intermediate in organic synthesis. The compound may exhibit mild antimicrobial or antioxidant properties, though further research is required to confirm these effects. Its molecular structure allows for selective functionalization, enabling tailored modifications for specialized chemical applications. The product is typically handled under standard laboratory conditions, requiring protection from light and oxidation due to its unsaturated nature.
3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol structure
491-05-4 structure
Product name:3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
CAS No:491-05-4
MF:C10H16O
MW:152.233443260193
MDL:MFCD19301003
CID:330030
PubChem ID:527822

3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclohexen-1-ol,3-methyl-6-(1-methylethenyl)-
    • 3-methyl-6-(1-methylvinyl)cyclohex-2-en-1-ol
    • 3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol
    • 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
    • Isopiperitenol
    • SCHEMBL180290
    • 491-05-4
    • Isopiperitenol B
    • Isopiperitenol A
    • NS00042903
    • p-mentha-1 ,8-dien-3-ol
    • 8W3FTM89P7
    • p-mentha-1,8-dien-3-ol
    • UNII-8W3FTM89P7
    • OLAKPNFIICOONC-UHFFFAOYSA-N
    • EINECS 207-726-9
    • DTXSID00862024
    • CHEBI:24911
    • 2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethenyl)-
    • Q27109858
    • c0670
    • MDL: MFCD19301003
    • Inchi: InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3
    • InChI Key: OLAKPNFIICOONC-UHFFFAOYSA-N
    • SMILES: CC1CCC(C(=C)C)C(O)C=1

Computed Properties

  • Exact Mass: 152.12018
  • Monoisotopic Mass: 152.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 0.949
  • Boiling Point: 207°Cat760mmHg
  • Flash Point: 84.1°C
  • Refractive Index: 1.497
  • PSA: 20.23

3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-344214-1.0g
3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
491-05-4
1.0g
$0.0 2023-02-22
Enamine
EN300-344214-1g
3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
491-05-4
1g
$0.0 2023-09-03

Additional information on 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Exploring 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS No. 491-05-4): Properties, Applications, and Market Insights

3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS No. 491-05-4) is a naturally occurring terpenoid alcohol with a unique molecular structure that makes it valuable in various industries. This compound, often referred to as a monoterpenoid derivative, has gained attention due to its potential applications in fragrance formulation, flavor enhancement, and pharmaceutical research. Its chemical structure features a cyclohexene ring with hydroxyl and methyl substituents, along with an isopropenyl group, giving it distinct physicochemical properties.

The growing interest in natural compounds and sustainable ingredients has positioned 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol as a subject of research in green chemistry. Many users searching for "natural fragrance alternatives" or "plant-derived terpenoids" would find this compound particularly relevant. Its molecular weight of 152.23 g/mol and moderate polarity make it suitable for various extraction and purification techniques, which are frequently discussed in essential oil research circles.

In the flavor and fragrance industry, this compound contributes to complex olfactory profiles. Analytical studies using GC-MS techniques have identified it as a component in several aromatic plants, explaining why searches for "GC-MS analysis of terpenoids" often lead to information about this molecule. The compound's volatility and odor characteristics make it particularly interesting for perfumers seeking unique scent molecules that can provide depth and complexity to fragrance compositions.

Recent studies have explored the biological activities of 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol, with particular interest in its potential antimicrobial properties. This aligns with current market trends toward natural preservatives and bioactive compounds, addressing common search queries about "plant-based antimicrobial agents". While not classified as a pharmaceutical compound, its structural features make it a valuable scaffold for medicinal chemistry research.

The synthesis of 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol has been achieved through various routes, including biocatalytic methods that appeal to researchers looking for "green synthesis of terpenoids". These environmentally friendly approaches have become increasingly popular, reflecting the broader shift toward sustainable chemical production in response to consumer demand for eco-friendly ingredients.

From a commercial perspective, the market for specialty terpenoids like 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol has shown steady growth, particularly in the natural personal care sector. This trend corresponds with frequent searches for "natural cosmetic ingredients" and "clean beauty compounds". The compound's stability profile and compatibility with various formulation systems make it attractive to product developers in this space.

Quality control of 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol typically involves advanced analytical techniques, which explains why professionals often search for "terpenoid purity analysis" and "spectroscopic characterization methods". The compound's distinct spectral features in NMR and IR spectroscopy make it relatively easy to identify and quantify in complex mixtures.

Future research directions for 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol may focus on its potential as a chiral building block in asymmetric synthesis, addressing growing interest in "stereoselective terpenoid transformations". The compound's structural features offer opportunities for creating diverse derivatives with potentially valuable properties, making it a subject of ongoing investigation in academic and industrial laboratories.

For formulators considering 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol in their products, understanding its solubility characteristics and compatibility with other ingredients is crucial. These practical considerations generate frequent searches for "terpenoid formulation guidelines" and "stability testing of cyclic alcohols", highlighting the need for comprehensive technical data on this interesting molecule.

As regulatory landscapes evolve, particularly concerning natural product labeling and ingredient transparency, proper documentation of 3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol's origin and properties becomes increasingly important. This addresses common queries about "terpenoid regulatory status" and "compliance for natural compounds", ensuring that users can make informed decisions about incorporating this material into their products.

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